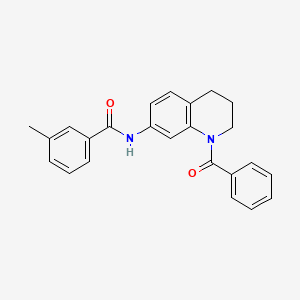
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide, otherwise known as N-benzoyl-THQ-methylbenzamide, is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, as well as potential advantages and limitations when used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-benzoyl-THQ-methylbenzamide has been used in a variety of scientific research applications, such as drug discovery, drug metabolism studies, and enzyme inhibition studies. This compound has been found to be a potent inhibitor of the enzyme aldehyde oxidase, which is involved in the metabolism of certain drugs. In addition, this compound has been used as a model compound to study the interactions between drugs and enzymes.
Wirkmechanismus
The mechanism of action of N-benzoyl-THQ-methylbenzamide is thought to involve the inhibition of aldehyde oxidase, an enzyme involved in the metabolism of certain drugs. This compound binds to the active site of the enzyme, blocking the enzyme's ability to catalyze the oxidation of aldehydes. This inhibition leads to the accumulation of the aldehyde substrate and ultimately affects the metabolism of the drug.
Biochemical and Physiological Effects
N-benzoyl-THQ-methylbenzamide has been found to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzyme aldehyde oxidase, which is involved in the metabolism of certain drugs. In addition, this compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In animal studies, this compound has been found to reduce inflammation and inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzoyl-THQ-methylbenzamide has several advantages when used in laboratory experiments. This compound is relatively stable and can be synthesized in a relatively short amount of time. In addition, this compound is relatively non-toxic and has been found to have a variety of biochemical and physiological effects. However, N-benzoyl-THQ-methylbenzamide also has some limitations. This compound has a relatively low solubility in water, which can make it difficult to use in certain types of experiments. In addition, this compound is relatively expensive, which can limit its use in certain types of experiments.
Zukünftige Richtungen
The potential applications of N-benzoyl-THQ-methylbenzamide are vast and diverse. One future direction for this compound is the development of new drugs that utilize this compound as an active ingredient. In addition, this compound could be used in the development of new drug delivery systems, such as nanotechnology-based drug delivery systems. Furthermore, this compound could be used in the study of enzyme inhibition and drug metabolism. Finally, this compound could be used in the development of new anti-inflammatory, anti-oxidant, and anti-cancer drugs.
Synthesemethoden
N-benzoyl-THQ-methylbenzamide can be synthesized from a variety of starting materials, including benzoyl chloride, 1,2,3,4-tetrahydroquinoline (THQ), and 3-methylbenzamide. The synthesis method involves the condensation reaction of the starting materials in an aqueous solution, followed by the addition of a base and a catalyst to the reaction mixture. The reaction is then heated to a specific temperature and allowed to proceed to completion. The resulting product is then purified and isolated by column chromatography.
Eigenschaften
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-17-7-5-10-20(15-17)23(27)25-21-13-12-18-11-6-14-26(22(18)16-21)24(28)19-8-3-2-4-9-19/h2-5,7-10,12-13,15-16H,6,11,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTPABHPFRELOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566909.png)
![2-[(3,4-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566914.png)
![2-[(3,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566916.png)
![2-{[(furan-2-yl)methyl]amino}-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566918.png)
![2-[(4-chlorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566924.png)
![2-[(2,5-dimethoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566926.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566935.png)
![2-[(2,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566936.png)
![methyl 3-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate](/img/structure/B6566942.png)
![2-[(2-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566954.png)
![7-methyl-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566967.png)
![3-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6566982.png)
![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide](/img/structure/B6566983.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide](/img/structure/B6566998.png)